![molecular formula C16H14N4O4S B2658330 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-54-6](/img/no-structure.png)

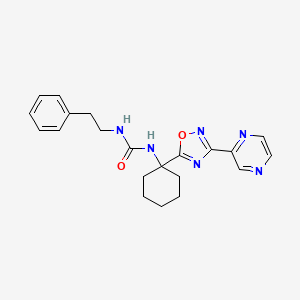

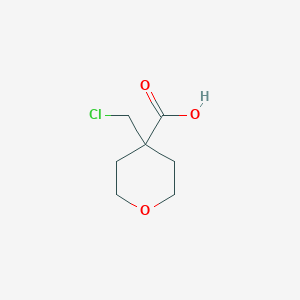

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrido[2,3-d]pyrimidin-4-one , which is a type of heterocyclic compound. These types of compounds are often studied for their potential biological activities.

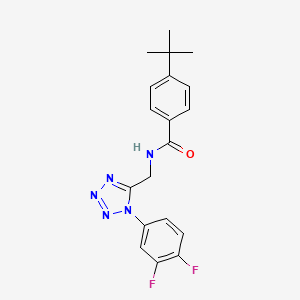

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as quinazolin-4(3H)-ones and pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized via one-pot intermolecular annulation reactions of o-amino benzamides and thiols . This method is noted for its good functional group tolerance and easy operation .科学的研究の応用

Molecular Structure and Chemical Reactivity

Research into compounds structurally related to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide has provided insights into their molecular structure and chemical reactivity. The crystal structures of similar compounds reveal a folded conformation around the methylene atom, influencing their chemical behavior and potential biological activity. For instance, the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the intramolecular hydrogen bonding stabilizing the folded conformation, which is critical for understanding the chemical reactivity of these molecules (Subasri et al., 2016).

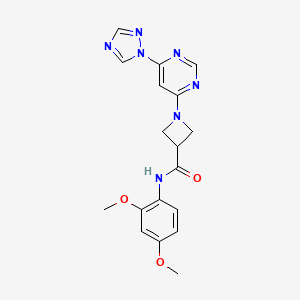

Synthesis and Evaluation of Antitumor Activity

The synthesis and biological evaluation of novel compounds with a structure similar to the query molecule have shown potential antitumor activities. For example, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been synthesized and evaluated for their antitumor activity, demonstrating significant inhibition against various cancer cell lines. These findings suggest the potential of these compounds in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activities

The antimicrobial properties of compounds related to 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide have been investigated, with several showing promising results against a range of bacteria. This includes the synthesis of 7 alpha-methoxypyrimidinyl-ureidocephalosporins, which exhibit a broad spectrum of activity against both Gram-positive and Gram-negative organisms, including Pseudomonas and β-lactamase producers. These findings underscore the potential of these compounds in antimicrobial drug development (Maier et al., 1986).

Drug Design and Molecular Docking

The design and synthesis of new molecules structurally related to the query compound have been guided by quantum chemical insights, spectroscopic analysis, and molecular docking studies. For example, molecular docking of certain pyrimidine derivatives against SARS-CoV-2 protein targets has been conducted to evaluate their antiviral potency, demonstrating the application of these compounds in drug discovery efforts against COVID-19 and potentially other viral diseases. This approach combines computational and experimental methods to identify promising therapeutic agents (Mary et al., 2020).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-methoxyphenol, which is then converted to 4-methoxyphenyl acetate. The second intermediate is 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one, which is then coupled with 4-methoxyphenyl acetate to form the final product.", "Starting Materials": [ "4-methoxyphenol", "acetic anhydride", "sodium acetate", "sulfur", "2-amino-4-chloropyrido[2,3-d]pyrimidine", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenyl acetate", "4-methoxyphenol is reacted with acetic anhydride and sodium acetate in the presence of sulfur to form 4-methoxyphenyl acetate.", "Step 2: Synthesis of 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one", "2-amino-4-chloropyrido[2,3-d]pyrimidine is reacted with sodium hydroxide and hydrogen peroxide in ethanol to form 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one.", "Step 3: Coupling of intermediates", "4-methoxyphenyl acetate and 4-amino-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-one are coupled in the presence of a coupling agent to form the final product, 2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |

CAS番号 |

688793-54-6 |

分子式 |

C16H14N4O4S |

分子量 |

358.37 |

IUPAC名 |

2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |

InChI |

InChI=1S/C16H14N4O4S/c1-23-10-4-6-11(7-5-10)24-9-13(21)19-20-15(22)12-3-2-8-17-14(12)18-16(20)25/h2-8H,9H2,1H3,(H,19,21)(H,17,18,25) |

InChIキー |

VGEOVCUDQMNHMM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OCC(=O)NN2C(=O)C3=C(NC2=S)N=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2658247.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)

![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)

![3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2658257.png)

![2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2658266.png)

![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine](/img/structure/B2658268.png)